![molecular formula C20H16O2S B14327626 [1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate CAS No. 111360-45-3](/img/structure/B14327626.png)
[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate: is an organic compound that features a biphenyl group linked to a phenylsulfanyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with phenylsulfanyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield [1,1’-Biphenyl]-4-yl (phenylsulfanyl)methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: [1,1’-Biphenyl]-4-yl (phenylsulfanyl)methanol.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to undergo various chemical reactions makes it a versatile building block for drug development.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism by which [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate exerts its effects depends on its chemical environment and the specific reactions it undergoes. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenylsulfanyl group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-4-yl acetate: Lacks the phenylsulfanyl group, resulting in different reactivity and applications.
Phenyl (phenylsulfanyl)acetate: Lacks the biphenyl group, leading to variations in chemical behavior and uses.
Uniqueness: The presence of both the biphenyl and phenylsulfanyl groups in [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate provides a unique combination of structural features and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
111360-45-3 |
|---|---|
Fórmula molecular |
C20H16O2S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 2-phenylsulfanylacetate |
InChI |
InChI=1S/C20H16O2S/c21-20(15-23-19-9-5-2-6-10-19)22-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2 |
Clave InChI |
LPMIFEAAGPBLSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


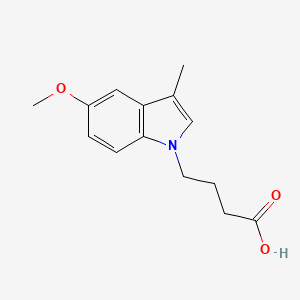
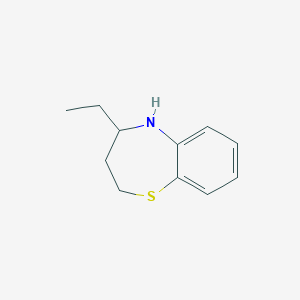

![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)


![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
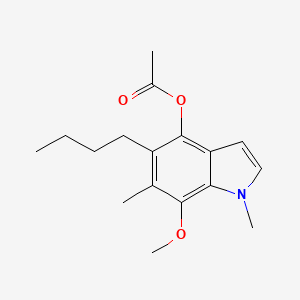
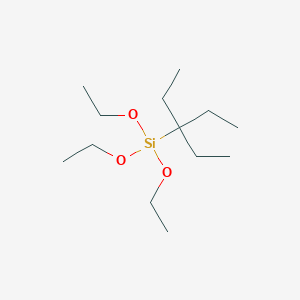
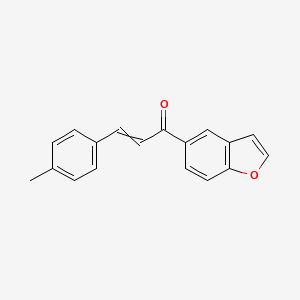
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
